molecular formula C8H18NO2P B14715872 N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine CAS No. 21497-63-2

N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine

Katalognummer: B14715872
CAS-Nummer: 21497-63-2
Molekulargewicht: 191.21 g/mol
InChI-Schlüssel: TYHUCOSRQPHDMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine is a chemical compound known for its unique structure and properties It is a member of the dioxaphosphinan family, characterized by the presence of a phosphorus atom within a heterocyclic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine typically involves the reaction of diethylamine with 4-methyl-1,3,2-dioxaphosphinane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted amine compounds.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine include:

Uniqueness

What sets this compound apart is its unique combination of diethylamine and dioxaphosphinane moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

21497-63-2

Molekularformel

C8H18NO2P

Molekulargewicht

191.21 g/mol

IUPAC-Name

N,N-diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine

InChI

InChI=1S/C8H18NO2P/c1-4-9(5-2)12-10-7-6-8(3)11-12/h8H,4-7H2,1-3H3

InChI-Schlüssel

TYHUCOSRQPHDMC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P1OCCC(O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.